molecular formula C7H6ClI B057329 2-Chloro-5-iodotoluene CAS No. 116632-41-8

2-Chloro-5-iodotoluene

Cat. No.: B057329
CAS No.: 116632-41-8
M. Wt: 252.48 g/mol
InChI Key: MMBDKGFWRIYSRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-iodotoluene is a halogenated hydrocarbon.

Scientific Research Applications

  • Friedel–Crafts Acylation and Benzoylation : 2-Chloro-5-iodotoluene has been investigated in Friedel–Crafts reactions, specifically in acetylation and benzoylation. These reactions are important for the synthesis of different aromatic ketones (Gore, Thorburn, & Weyell, 1973).

  • Functionalization of β-Dicarbonyl Compounds : The compound has been used as a mediator in α-oxygen functionalization of β-dicarbonyl compounds. This involves the introduction of various oxygen-containing functionalities, a key step in synthesizing complex organic molecules (Yu, Tian, & Zhang, 2010).

  • Dihalogenation Reactions : this compound is utilized in dihalogenation reactions, specifically in α-carbonyl dihalogenation. These reactions are critical in the synthesis of gem-dihalogenated products (Tao, Tran, & Murphy, 2013).

  • Iodofluorination of Alkenes and Alkynes : It's been used in iodofluorination reactions with alkenes and alkynes, adding iodine and fluorine across double or triple bonds (Conte, Panunzi, & Tingoli, 2006).

  • Photodissociation Studies : The compound is also a subject of study in photodissociation dynamics, providing insights into the behavior of aromatic compounds under light exposure (Liu et al., 2016).

  • Excess Molar Enthalpies Measurement : Its interactions with toluene have been analyzed to understand the thermodynamic properties of mixtures involving halogenoaromatic compounds (Otín et al., 1985).

  • Oxidative Intramolecular Alkene Arylation : It's used in oxidative intramolecular couplings for the synthesis of polycyclic aromatic hydrocarbons. This metal-free and chemoselective method utilizes hypervalent iodine reagents (Zhao, Britt, & Murphy, 2018).

  • Dichlorination Reactions : The compound is involved in catalytic dichlorination reactions as an alternative to using chlorine gas, representing a safer and more efficient method for synthesizing chlorinated compounds (Peplow, 2019).

  • Spectroscopic Studies : Its electronic and vibrational spectra have been studied to understand its thermodynamic functions and structural properties (Goel, 1984).

  • Reductive Coupling in Organic Synthesis : Used in the reductive coupling of organic halides, specifically in the synthesis of biaryls. This process is crucial in various organic synthesis applications (Nakajima, Shintani, & Hara, 1980).

Safety and Hazards

2-Chloro-5-iodotoluene is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3). It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective gloves, eye protection, and face protection should be worn when handling it. It should be used only outdoors or in a well-ventilated area .

Properties

IUPAC Name

1-chloro-4-iodo-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClI/c1-5-4-6(9)2-3-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBDKGFWRIYSRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400781
Record name 2-Chloro-5-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116632-41-8
Record name 1-Chloro-4-iodo-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116632-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5-iodotoluene
Reactant of Route 2
2-Chloro-5-iodotoluene
Reactant of Route 3
Reactant of Route 3
2-Chloro-5-iodotoluene
Reactant of Route 4
2-Chloro-5-iodotoluene
Reactant of Route 5
Reactant of Route 5
2-Chloro-5-iodotoluene
Reactant of Route 6
Reactant of Route 6
2-Chloro-5-iodotoluene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.